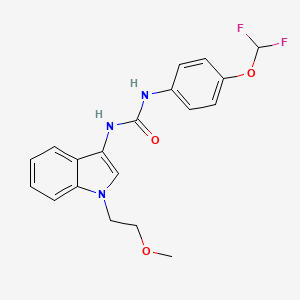
1-(4-(difluoromethoxy)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-(difluoromethoxy)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea” is a complex organic molecule that contains several functional groups . It has a difluoromethoxy group attached to a phenyl ring, a methoxyethyl group attached to an indole ring, and these two structures are connected by a urea linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The presence of the difluoromethoxy group could potentially introduce interesting electronic effects due to the electronegativity of the fluorine atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions . For example, the urea linkage could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the difluoromethoxy group could potentially make the compound more lipophilic, which could affect its solubility in different solvents .科学的研究の応用
Environmental Health Perspectives
Research in environmental health has explored the widespread presence and potential health impacts of various compounds, including bisphenol A (BPA) and phthalates. Studies have highlighted the high potential for human exposure to these compounds due to their extensive use in consumer products and industrial applications. For example, BPA, used in polycarbonate plastics and epoxy resins, has been detected in significant concentrations in human urine samples, suggesting widespread exposure among the United States population (Calafat et al., 2004). Similarly, phthalate metabolites have been measured in urine samples to assess human exposure levels, reflecting the broad usage of phthalates as solvents, additives, and plasticizers in various products (Blount et al., 2000).
International Journal of Hygiene and Environmental Health
Further studies have estimated the intake of certain phthalates, like di(2-ethylhexyl)phthalate (DEHP), in children, raising concerns about potential health risks due to their developmental state and higher relative exposure compared to adults (Wittassek et al., 2007). This research underscores the importance of monitoring and regulating environmental contaminants to protect public health, particularly vulnerable populations like children.
Journal of Analytical Toxicology
Investigations into synthetic compounds, such as cannabimimetics, have identified urinary metabolites that can serve as biomarkers for exposure. These studies are crucial for understanding the pharmacokinetics and potential toxicological impacts of new synthetic substances on human health (Kavanagh et al., 2012).
Molecular Genetics and Metabolism
Nutritional management and supplementation strategies in the context of urea cycle disorders have been explored, highlighting the role of compounds like sodium phenylbutyrate in creating alternative pathways for nitrogen excretion and the implications for amino acid metabolism (Scaglia, 2010).
Environmental Research
Environmental exposure studies, such as those examining the levels of plasticizers like DINCH in populations, contribute to our understanding of the prevalence and potential health implications of exposure to alternative plasticizers as replacements for more well-known compounds like DEHP (Silva et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3/c1-26-11-10-24-12-16(15-4-2-3-5-17(15)24)23-19(25)22-13-6-8-14(9-7-13)27-18(20)21/h2-9,12,18H,10-11H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTXWJNFAQSWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(difluoromethoxy)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2932438.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932439.png)
![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2932441.png)

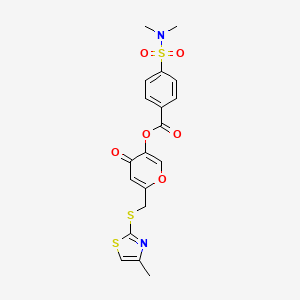
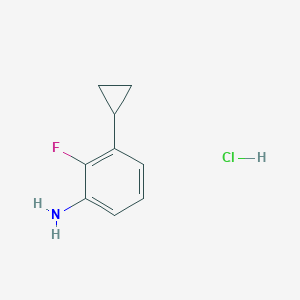
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932446.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2932447.png)
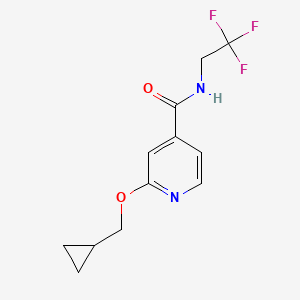
![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2932454.png)
![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2932455.png)
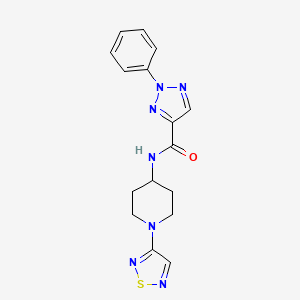
![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)
